ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro and nitro group on the pyrazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-nitro-1H-pyrazole, which can be obtained through nitration of 4-chloro-1H-pyrazole.
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components[4][4].
Comparison with Similar Compounds
ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE can be compared with other pyrazole derivatives such as:
ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Similar structure but with different substituents on the pyrazole ring.
4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of an ester group.
The uniqueness of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O4 |
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Molecular Weight |
233.61 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H8ClN3O4/c1-2-15-6(12)4-10-3-5(8)7(9-10)11(13)14/h3H,2,4H2,1H3 |
InChI Key |
PJYGVEZLPZKIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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